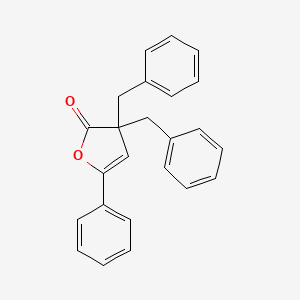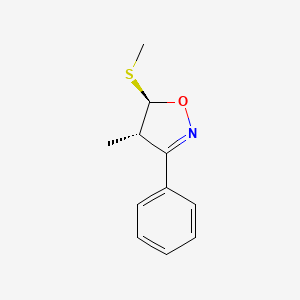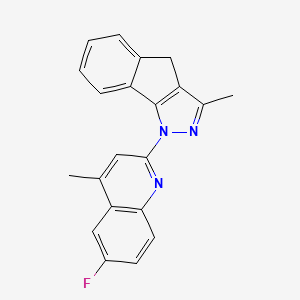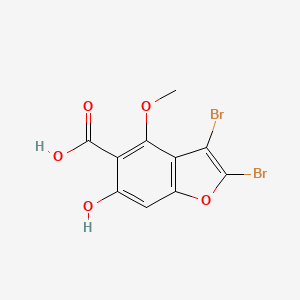![molecular formula C15H10ClFN2O3S B12900657 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]- CAS No. 540740-89-4](/img/structure/B12900657.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]- is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a 5-chloro substitution on the indole ring and a 4-fluorophenylsulfonyl group, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]- typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Chlorination: The 5-chloro substitution can be achieved by treating the indole derivative with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The 4-fluorophenylsulfonyl group can be introduced by reacting the indole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, acidic or basic catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer and viral infections.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit brain-type glycogen phosphorylase, which plays a role in glucose metabolism and energy production in cells . This inhibition can lead to reduced glucose levels and improved cellular energy metabolism, making it a potential therapeutic agent for conditions such as cerebral ischemia .
相似化合物的比较
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]- can be compared with other indole derivatives, such as:
5-Chloro-N-phenyl-1H-indole-2-carboxamide: Similar structure but lacks the 4-fluorophenylsulfonyl group, which may result in different biological activities.
Indole-3-carboxamide derivatives: These compounds have the carboxamide group at the 3-position instead of the 2-position, leading to variations in their chemical and biological properties.
Indole-2-carboxylic acid derivatives: These compounds contain a carboxylic acid group instead of a carboxamide group, which can affect their reactivity and biological activities.
The unique combination of the 5-chloro and 4-fluorophenylsulfonyl groups in 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]- contributes to its distinct chemical properties and potential therapeutic applications.
属性
CAS 编号 |
540740-89-4 |
|---|---|
分子式 |
C15H10ClFN2O3S |
分子量 |
352.8 g/mol |
IUPAC 名称 |
5-chloro-3-(4-fluorophenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H10ClFN2O3S/c16-8-1-6-12-11(7-8)14(13(19-12)15(18)20)23(21,22)10-4-2-9(17)3-5-10/h1-7,19H,(H2,18,20) |
InChI 键 |
ULPXRCVFLIOJIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)
![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)




![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)
![[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12900652.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)

